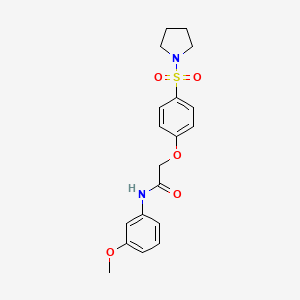
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as MPSPA, is a chemical compound that has been synthesized for scientific research purposes. It is classified as a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. MPSPA has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug development.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is primarily through its selective antagonism of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of the D3 receptor, N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate the release of dopamine in these pathways and potentially affect behavior.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. Studies have shown that N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have potential neuroprotective effects in models of Parkinson's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in laboratory experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to selectively target the D3 receptor and study its role in various physiological and behavioral processes. However, one of the limitations of using N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential off-target effects on other dopamine receptor subtypes and other neurotransmitter systems.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease and drug addiction. Another area of interest is its potential as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the potential off-target effects of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its safety profile in humans.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the commonly used methods for synthesizing N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is through the reaction of 3-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 3-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with pyrrolidine and sodium hydride to form N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-3-methoxyaniline. The final step involves the coupling reaction of this intermediate with 2-chloroacetyl chloride to form N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is its role as a dopamine D3 receptor antagonist. Studies have shown that N-(3-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can selectively block the activity of the D3 receptor, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-6-4-5-15(13-17)20-19(22)14-26-16-7-9-18(10-8-16)27(23,24)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZONARSFKJENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)







![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)


